4-Methyl-1-naphthol

Vue d'ensemble

Description

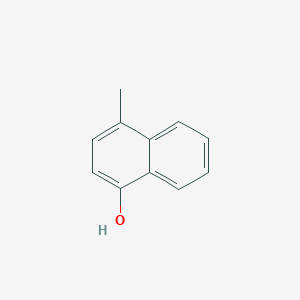

4-Methyl-1-naphthol is an organic compound with the molecular formula C11H10O. It is a derivative of naphthol, where a methyl group is substituted at the fourth position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methyl-1-naphthol can be synthesized through several methods. One common approach involves the methylation of 1-naphthol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-methyl-1-nitronaphthalene, followed by hydrolysis. This method ensures high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-1-naphthol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methyl-1-naphthoquinone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 4-methyl-1,2,3,4-tetrahydronaphthol.

Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products Formed:

Oxidation: 4-Methyl-1-naphthoquinone.

Reduction: 4-Methyl-1,2,3,4-tetrahydronaphthol.

Substitution: Various alkylated or acylated derivatives depending on the substituent used.

Applications De Recherche Scientifique

Biocatalysis

4-Methyl-1-naphthol has been utilized in biocatalytic processes to produce other valuable compounds. For instance, 4-MN serves as a substrate for the enzymatic production of various derivatives in whole-cell biocatalysis systems. These processes have demonstrated enhanced efficiency in producing compounds like 1-naphthol through optimized biphasic systems that improve product yields while minimizing toxicity .

Pharmaceutical Applications

Research indicates that this compound and its derivatives exhibit biological activities that may be beneficial in pharmaceuticals:

- Antimicrobial Properties : Studies have shown that certain naphthol derivatives possess significant antimicrobial activity against various pathogens, suggesting potential use in developing new antibiotics .

- Antiviral Activity : Some studies highlight the antiviral effects of naphthol derivatives, indicating their potential role in treating viral infections .

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial effects of this compound derivatives against multiple bacterial strains. The results indicated that specific modifications to the naphthol structure enhanced its antibacterial properties, making it a candidate for further development as an antimicrobial agent.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 4-MN | E. coli | 32 |

| 4-MN | S. aureus | 16 |

| Derivative A | P. aeruginosa | 8 |

Case Study 2: Biocatalytic Production

In a study focused on biocatalysis, researchers optimized conditions for the conversion of naphthalene to 1-naphthol using engineered E. coli strains expressing specific monooxygenases. The study demonstrated that using a biphasic system significantly improved product yields, showcasing the practical application of 4-MN in industrial processes.

| Parameter | Optimal Value |

|---|---|

| Naphthalene Concentration (g/L) | 40 |

| Organic Phase Ratio (%) | 40 |

| Productivity (g/g dry cells/h) | 1.7 |

Mécanisme D'action

The mechanism of action of 4-Methyl-1-naphthol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, disrupting metabolic pathways. Its antimicrobial activity is attributed to its ability to interfere with the cell membrane integrity of microorganisms, leading to cell lysis.

Comparaison Avec Des Composés Similaires

1-Naphthol: Similar structure but lacks the methyl group at the fourth position.

2-Naphthol: The hydroxyl group is positioned at the second carbon of the naphthalene ring.

4-Methoxy-1-naphthol: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness: 4-Methyl-1-naphthol is unique due to the presence of the methyl group, which influences its reactivity and physical properties. This substitution can enhance its solubility in organic solvents and alter its interaction with other molecules, making it a valuable compound in various applications.

Activité Biologique

4-Methyl-1-naphthol, a derivative of naphthalene, is an organic compound known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and its potential applications in medicine and industry. The focus will be on its antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound (C11H10O) is characterized by a naphthalene ring with a hydroxyl group (-OH) and a methyl group (-CH3) attached at the 4-position. The presence of these functional groups contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, which has been observed in laboratory settings .

2. Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have reported its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Case Study : A study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways:

- IC50 Value : 25 µM

- Mechanism : Induction of oxidative stress leading to DNA damage.

This suggests potential for further development as an anticancer agent .

3. Antioxidant Activity

The antioxidant properties of this compound have been investigated due to its ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress-related damage.

| Assay Method | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 30 |

| ABTS Radical Scavenging | 28 |

The antioxidant mechanism is primarily attributed to the phenolic hydroxyl group, which donates electrons to stabilize free radicals .

The biological activities of this compound can be attributed to several mechanisms:

- Electrophilic Character : The compound can form covalent bonds with nucleophiles in biological systems, potentially leading to alterations in cellular functions.

- Reactive Oxygen Species (ROS) Generation : It can generate ROS, which play a dual role in signaling and inducing apoptosis in cancer cells.

- DNA Intercalation : Its planar structure allows it to intercalate into DNA, affecting replication and transcription processes .

Propriétés

IUPAC Name |

4-methylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUDUDXOEGHEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145042 | |

| Record name | 4-Methyl-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10240-08-1 | |

| Record name | 4-Methyl-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10240-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010240081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antioxidant properties of 4-Methyl-1-naphthol?

A1: Research suggests that this compound exhibits strong oxidation inhibiting properties, surpassing some industrially used antioxidants. [] This activity stems from its ability to act as a chain reaction inhibitor, effectively delaying the oxidation process. Specifically, it demonstrates superior antioxidant activity compared to other alkylnaphthols, including 7-methyl-1-naphthol. [] This difference highlights the impact of the methyl group's position on the naphthol ring structure. []

Q2: Are there any specific reactions where this compound plays a key role?

A2: Yes, this compound is a product in several noteworthy reactions. For instance, the acid-catalyzed aromatization of [4-2H]-1,4-epoxy-1-methyl-1,4-dihydronaphthalene results in the formation of this compound with partial deuterium retention at the 2-position. [] Additionally, it's a byproduct in the acid-catalyzed cleavage of 1,4-dimethyl-1,4-dihydronaphthalene 1,4-endoperoxide. [] This reaction, involving nucleophiles and yielding substituted naphthalenes, highlights the formation and reactivity of a hydroperoxy carbocation intermediate. []

Q3: How does this compound react in the presence of copper-amine catalysts and oxygen?

A3: In the presence of copper-amine catalysts and oxygen, this compound undergoes oxidation reactions, leading to the formation of various products. [] One pathway involves direct oxidation by the copper complex, yielding free radicals that dimerize to produce dinaphthols. These dinaphthols can be further oxidized to form naphthalene analogues of diphenoquinone. [] Interestingly, oxygen plays a crucial role in regenerating the cupric state from the cuprous state in this reaction pathway. [] Another reaction pathway results in the formation of 1,4-naphthaquinone derivatives, likely involving oxygen or hydrogen peroxide. [] The diversity of products formed highlights the complex reactivity of this compound in these oxidative conditions.

Q4: Can this compound be used in continuous alkylation reactions?

A4: Yes, research indicates that this compound can be effectively alkylated with alcohols in a continuous process using an iron catalyst. [] This finding suggests potential applications in the synthesis of more complex molecules containing the this compound scaffold.

Q5: What unique structural features of this compound are of interest?

A5: One intriguing structural aspect of this compound is the presence of a C–F⋯HO hydrogen bond, as observed in 8-fluoro-4-methyl-1-naphthol. [] This intramolecular interaction could influence the molecule's reactivity and physicochemical properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.